molecular formula C16H17ClN2O4 B294064 N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide

N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide

Cat. No. B294064
M. Wt: 336.77 g/mol
InChI Key: YSDPPTLQKGKDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor that selectively blocks cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity. CFTR(inh)-172 has been widely used in scientific research as a tool to investigate the role of CFTR in various physiological and pathological processes.

Mechanism of Action

N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 selectively inhibits N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide chloride channel activity by binding to the cytoplasmic side of the channel pore (10). The binding site of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 overlaps with the ATP-binding site of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide, which is essential for the channel gating cycle. By blocking the ATP-dependent gating of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide, N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 effectively inhibits chloride secretion across epithelial membranes.
Biochemical and Physiological Effects:
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 has been shown to have a potent inhibitory effect on N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide chloride channel activity in various cell types and tissues (11, 12). The inhibition of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide by N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 leads to a decrease in transepithelial chloride secretion and fluid secretion, which is important for the normal function of many organs, such as the lung, pancreas, and sweat gland. N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, suggesting a potential therapeutic application in cancer treatment (13, 14).

Advantages and Limitations for Lab Experiments

N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 has several advantages as a research tool, including:
1. High potency and selectivity for N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide chloride channel inhibition.
2. Well-characterized mechanism of action and binding site.
3. Availability of commercial sources and standardized protocols for use in various experimental systems.
However, there are also some limitations of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 as a research tool, including:
1. Potential off-target effects on other ion channels and transporters.
2. Limited solubility and stability in aqueous solutions, which may require the use of organic solvents or DMSO as a vehicle.
3. Variability in the response of different N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide mutants and splice variants to N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 inhibition.

Future Directions

1. Development of new N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide modulators with improved pharmacokinetic and pharmacodynamic properties, such as higher potency, selectivity, and stability.
2. Identification of new therapeutic targets and pathways for N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide-related diseases, such as modulating N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide trafficking and function.
3. Investigation of the role of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide in other physiological and pathological processes, such as inflammation, infection, and cancer.
4. Development of new screening assays and experimental models for N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide-related diseases, such as patient-derived organoids and gene-edited animal models.
5. Integration of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide modulators into personalized medicine approaches for the treatment of individual patients with N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide-related diseases.

Synthesis Methods

N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 was first synthesized by Van Goor et al. in 2006 (1). The synthesis involves a series of chemical reactions, including the coupling of 4-chlorophenoxyacetic acid with 3-aminopropylamine, followed by the acylation of the resulting amine with furan-2-carboxylic acid chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide(inh)-172 has been used in a wide range of scientific research studies, including but not limited to:
1. Investigating the role of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide in ion transport and fluid secretion in various tissues, such as the airway epithelium, sweat gland, and pancreas (2, 3).
2. Studying the pathogenesis and treatment of cystic fibrosis, a genetic disease caused by mutations in the N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide gene (4, 5).
3. Examining the regulation of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide activity by various signaling pathways, such as protein kinases and phosphatases (6, 7).
4. Developing new therapeutic strategies for N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide-related diseases, such as modulating N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide trafficking and function (8, 9).

properties

Molecular Formula

C16H17ClN2O4

Molecular Weight

336.77 g/mol

IUPAC Name

N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]furan-2-carboxamide

InChI

InChI=1S/C16H17ClN2O4/c17-12-4-6-13(7-5-12)23-11-15(20)18-8-2-9-19-16(21)14-3-1-10-22-14/h1,3-7,10H,2,8-9,11H2,(H,18,20)(H,19,21)

InChI Key

YSDPPTLQKGKDQY-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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